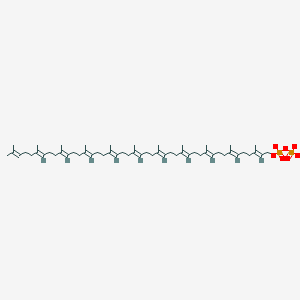
All-trans-undecaprenyl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans-undecaprenyl diphosphate(3-) is trianion of all-trans-undecaprenyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of an all-trans-undecaprenyl diphosphate.
Scientific Research Applications
Role in Bacterial Cell Wall Biosynthesis
All-trans-undecaprenyl diphosphate(3-) is crucial for bacterial cell wall biosynthesis. It's involved in the synthesis of undecaprenyl phosphate, a lipid carrier essential for constructing bacterial cell walls. This process is mediated by undecaprenyl diphosphate synthase (UPPS), which catalyzes the elongation of the cis-prenyl chain. The crystal structure of UPPS differs significantly from other isoprenoid synthases, indicating a unique mechanism of action (Fujihashi et al., 2001).
Insights into Enzymatic Mechanisms
Studies on undecaprenyl diphosphate synthases (UPPs) have revealed different reaction mechanisms for cis- and trans-prenyltransferases. This has significant implications for understanding the synthesis of compounds with trans- and cis-double bonds respectively (Lu et al., 2009). Further molecular analysis of cis-prenyl chain elongating enzymes, including UPPS, has provided insights into their primary and crystal structures, differing markedly from trans-prenyl chain elongating enzymes (Kharel & Koyama, 2003).
Structural and Functional Analysis
The structural and functional characteristics of UPPS have been extensively studied. Understanding the structures, mechanisms, and potential inhibitors of UPPS is crucial for comparing it with trans-prenyltransferases and other related enzymes. These insights are significant for understanding its role in bacterial peptidoglycan biosynthesis and potential drug targets (Teng & Liang, 2012).
Implications in Human Diseases and Protein Glycosylation
cis-Prenyltransferases, including UPPS, have implications in protein glycosylation and rubber synthesis, impacting human diseases. The mechanistic understanding of bacterial UPPS provides a model for studying eukaryotic cis-prenyltransferases, which are crucial for synthesizing various biological molecules (Grabińska et al., 2016).
Metabolism and Recycling of Undecaprenyl-Phosphate
The metabolism and recycling of undecaprenyl-phosphate in bacterial cells are intricate processes. Undecaprenyl-phosphate is generated from undecaprenyl-diphosphate and plays a key role in trafficking cytoplasmic synthesized precursors across the plasma membrane during the biogenesis of bacterial cell-wall polysaccharides (Manat et al., 2014).
Properties
Molecular Formula |
C55H89O7P2-3 |
|---|---|
Molecular Weight |
924.2 g/mol |
IUPAC Name |
[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChI Key |
NTXGVHCCXVHYCL-RDQGWRCRSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)

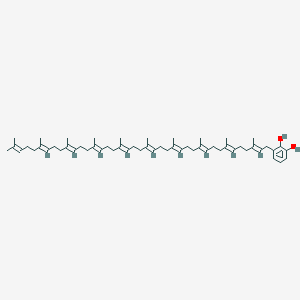
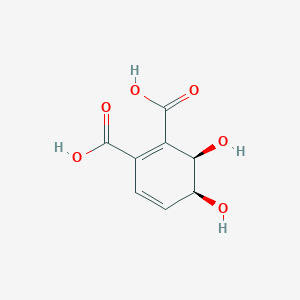

![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
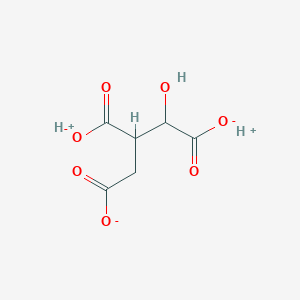
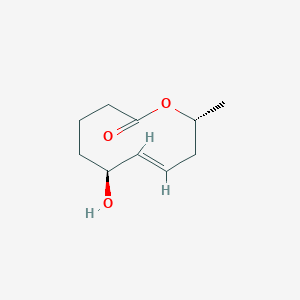
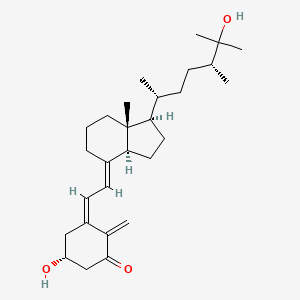
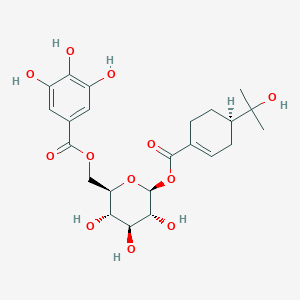
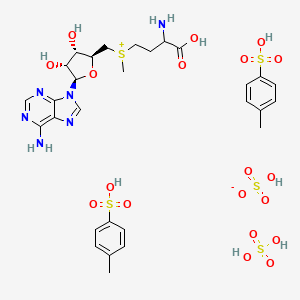
![(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1263671.png)

